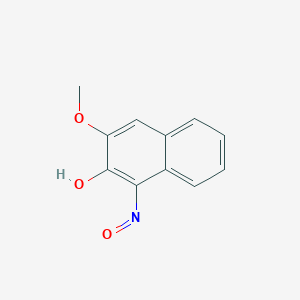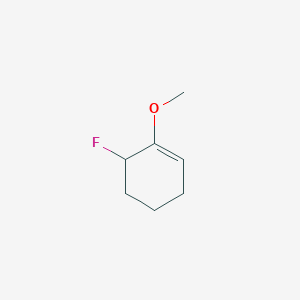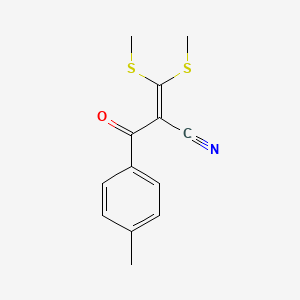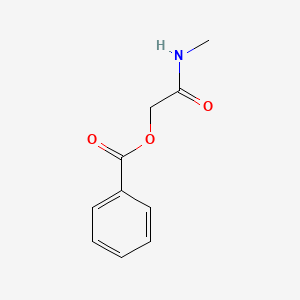
5,6-Dimethyl-1,2,3,4-tetrahydro-1,4-methanonaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dimethyl-1,4-methanotetralin: is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It is characterized by a fused ring system with two methyl groups attached to the 5th and 6th positions of the tetralin structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethyl-1,4-methanotetralin typically involves the catalytic intramolecular Friedel-Crafts reaction of benzyl Meldrum’s acid derivatives. This method allows for the formation of the desired polycyclic structure with high specificity .
Industrial Production Methods: Industrial production methods for 5,6-Dimethyl-1,4-methanotetralin are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Friedel-Crafts reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 5,6-Dimethyl-1,4-methanotetralin can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alkanes or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5,6-Dimethyl-1,4-methanotetralin is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for various chemical transformations.
Biology: In biological research, this compound can be used to study the effects of polycyclic aromatic hydrocarbons on living organisms. It can serve as a model compound to investigate the metabolism and toxicity of similar structures.
Medicine: Research into related compounds has shown promise in areas such as anticancer and antimicrobial activity .
Industry: In industrial applications, 5,6-Dimethyl-1,4-methanotetralin can be used as an intermediate in the production of dyes, polymers, and other materials. Its stability and reactivity make it a versatile compound for various manufacturing processes.
Wirkmechanismus
The mechanism of action of 5,6-Dimethyl-1,4-methanotetralin involves its interaction with molecular targets and pathways within cells. The specific pathways and targets depend on the context of its use. For example, in biological systems, it may interact with enzymes involved in the metabolism of polycyclic aromatic hydrocarbons, leading to the formation of reactive intermediates that can cause cellular damage .
Vergleich Mit ähnlichen Verbindungen
1,4-Dimethylbenzene: This compound has a similar structure but lacks the fused ring system of 5,6-Dimethyl-1,4-methanotetralin.
5,6-Dimethylbenzimidazole: This compound has a similar methyl substitution pattern but contains an imidazole ring instead of a tetralin structure.
Uniqueness: 5,6-Dimethyl-1,4-methanotetralin is unique due to its fused ring system and specific methyl substitution pattern. These structural features confer distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
101126-30-1 |
|---|---|
Molekularformel |
C13H16 |
Molekulargewicht |
172.27 g/mol |
IUPAC-Name |
3,4-dimethyltricyclo[6.2.1.02,7]undeca-2(7),3,5-triene |
InChI |
InChI=1S/C13H16/c1-8-3-6-12-10-4-5-11(7-10)13(12)9(8)2/h3,6,10-11H,4-5,7H2,1-2H3 |
InChI-Schlüssel |
RJUTZFRMAJOIJT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C=C1)C3CCC2C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6,7-Dihydro-7-hydroxy-5H-thieno[3,2-b]thiopyran-2-sulfonamide](/img/structure/B14330509.png)
![1,2,6,7-Tetrahydrodicyclopenta[CD,JK]pyrene](/img/structure/B14330515.png)

amino}-2-(propan-2-yl)pentanenitrile](/img/structure/B14330523.png)
![4,4,4',4'-Tetramethyl-2H,2'H,4H,4'H-3,3'-spirobi[[1]benzopyran]-7,7'-diol](/img/structure/B14330525.png)


![1-[(6aR,9S)-5-bromo-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-3-ethylurea](/img/structure/B14330560.png)


![1,2-Benzenediamine, N-[(pentafluorophenyl)methylene]-](/img/structure/B14330577.png)

